

Application Notes and Protocols for Mass Spectrometry-Based Identification of SIRT6 Substrates

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sirtuin modulator 6

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Introduction

Sirtuin 6 (SIRT6) is a critical NAD⁺-dependent protein deacetylase and mono-ADP-ribosyltransferase that plays a pivotal role in a wide array of cellular processes.^{[1][2][3]} As a key regulator of genome stability, DNA repair, metabolism, and inflammation, SIRT6 has emerged as a significant therapeutic target for age-related diseases, cancer, and metabolic disorders.^{[1][2][4][5][6][7][8]} Understanding the full spectrum of SIRT6 substrates and interacting partners is crucial for elucidating its biological functions and for the development of targeted therapeutics. This document provides detailed protocols and application notes for the identification and quantification of SIRT6 substrates using mass spectrometry-based proteomic approaches.

Core Concepts in SIRT6 Substrate Identification

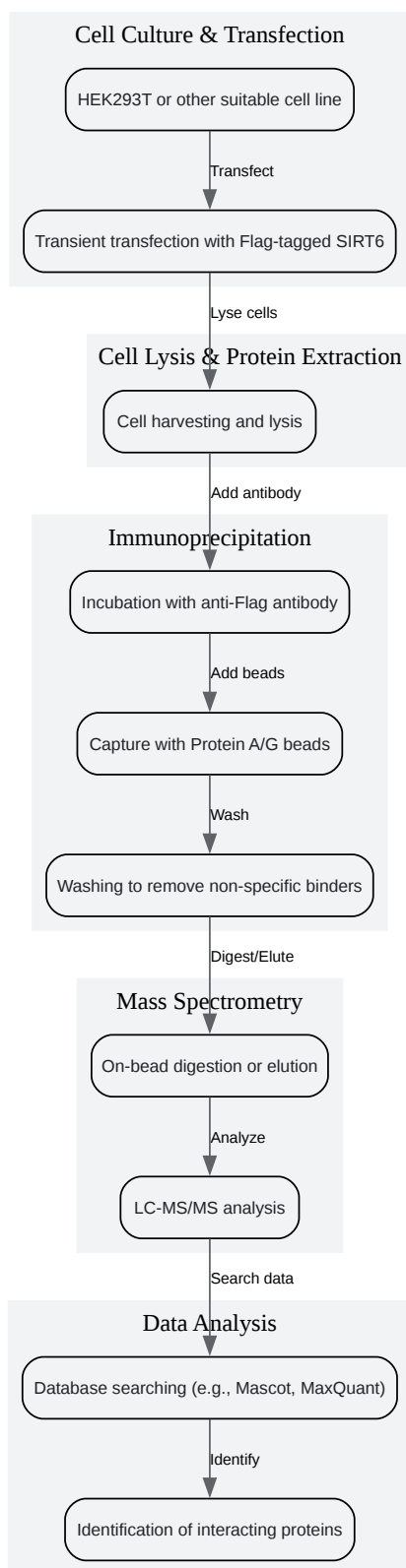
The identification of SIRT6 substrates primarily relies on detecting changes in protein acetylation upon modulation of SIRT6 activity. This is typically achieved by comparing the acetylome of cells with normal SIRT6 expression to cells where SIRT6 is overexpressed or knocked down. Mass spectrometry (MS) is the core technology for these analyses, offering the sensitivity and throughput required to identify and quantify thousands of acetylation sites.

Key proteomic strategies include:

- Immunoprecipitation (IP) followed by Mass Spectrometry (IP-MS): This technique is used to identify proteins that physically interact with SIRT6, which may include its substrates.
- Quantitative Acetylomics: This approach aims to globally quantify changes in protein acetylation in response to altered SIRT6 activity. Common methods include Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and Label-Free Quantification (LFQ).

Experimental Workflows

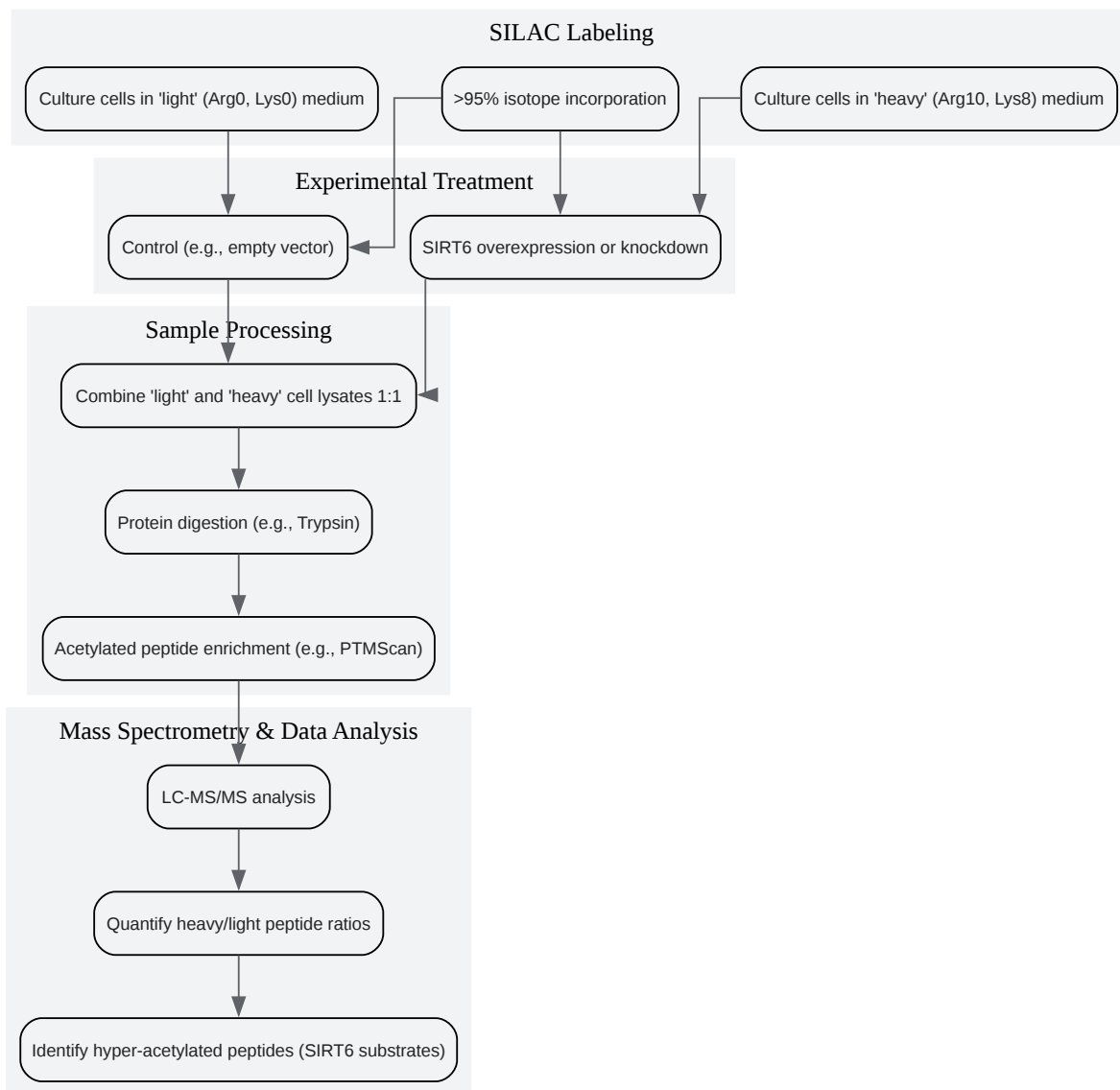
Workflow for Identifying SIRT6 Interacting Proteins



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Caption: Workflow for SIRT6 Interacting Protein Identification.

Workflow for Quantitative Acetylomics using SILAC



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Caption: Quantitative Acetylomics Workflow using SILAC.

Detailed Experimental Protocols

Protocol 1: Immunoprecipitation of SIRT6 and Interacting Proteins

This protocol describes the immunoprecipitation of Flag-tagged SIRT6 from cultured human cells for subsequent identification of interacting proteins by mass spectrometry.

Materials:

- HEK293T cells
- pcDNA-Flag-SIRT6 plasmid
- Lipofectamine 2000 or similar transfection reagent
- Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
- Phosphate-Buffered Saline (PBS)
- Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% TRITON X-100, supplemented with protease and phosphatase inhibitors.
- Anti-Flag M2 affinity gel
- Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA
- Elution Buffer: 0.1 M Glycine-HCl, pH 3.5
- Neutralization Buffer: 1 M Tris-HCl, pH 8.0
- Ammonium Bicarbonate (50 mM)
- Dithiothreitol (DTT)
- Iodoacetamide (IAA)

- Trypsin (sequencing grade)

Procedure:

- Cell Culture and Transfection:
 - Plate HEK293T cells in 10-cm dishes and grow to 70-80% confluency.
 - Transfect cells with pcDNA-Flag-SIRT6 or an empty vector control using a suitable transfection reagent according to the manufacturer's instructions.
 - Incubate for 24-48 hours post-transfection.
- Cell Lysis:
 - Wash cells twice with ice-cold PBS.
 - Add 1 mL of ice-cold Lysis Buffer to each plate and scrape the cells.
 - Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
 - Transfer the supernatant (protein lysate) to a new pre-chilled tube.
- Immunoprecipitation:
 - Equilibrate the anti-Flag M2 affinity gel by washing three times with Lysis Buffer.
 - Add the equilibrated beads to the protein lysate and incubate for 2-4 hours at 4°C with gentle rotation.
- Washing:
 - Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
 - Discard the supernatant.

- Wash the beads three times with 1 mL of Wash Buffer.
- Elution or On-Bead Digestion (for Mass Spectrometry):
 - Elution: Add 50 μ L of Elution Buffer to the beads and incubate for 10 minutes at room temperature. Pellet the beads and transfer the supernatant containing the eluted proteins to a new tube. Neutralize the eluate with Neutralization Buffer.
 - On-Bead Digestion (Recommended):
 - Resuspend the washed beads in 50 μ L of 50 mM ammonium bicarbonate.
 - Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
 - Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.
 - Add trypsin (1:50 enzyme to estimated protein ratio) and incubate overnight at 37°C.
 - Centrifuge to pellet the beads and collect the supernatant containing the digested peptides.
- Sample Preparation for Mass Spectrometry:
 - Acidify the peptide solution with formic acid to a final concentration of 0.1%.
 - Desalt the peptides using a C18 StageTip or equivalent.
 - Dry the peptides in a vacuum centrifuge and resuspend in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid).

Protocol 2: SILAC-Based Quantitative Acetylomics

This protocol outlines the use of SILAC to quantify changes in protein acetylation following SIRT6 overexpression.

Materials:

- SILAC-compatible cell line (e.g., HEK293T)

- SILAC DMEM lacking L-lysine and L-arginine
- Dialyzed FBS
- "Light" amino acids: L-lysine (Lys0) and L-arginine (Arg0)
- "Heavy" amino acids: $^{13}\text{C}_6,^{15}\text{N}_2$ -L-lysine (Lys8) and $^{13}\text{C}_6,^{15}\text{N}_4$ -L-arginine (Arg10)
- Lysis Buffer (as in Protocol 1)
- PTMScan Acetyl-Lysine Motif Kit or similar antibody-based enrichment kit
- All other reagents for protein digestion and sample preparation as in Protocol 1.

Procedure:

- SILAC Labeling:
 - Culture cells for at least 6 doublings in either "light" SILAC medium (supplemented with Lys0 and Arg0) or "heavy" SILAC medium (supplemented with Lys8 and Arg10).
 - Verify >95% isotope incorporation by mass spectrometry.
- Experimental Treatment:
 - Transfect the "heavy" labeled cells with Flag-SIRT6 and the "light" labeled cells with an empty vector control.
- Cell Lysis and Protein Digestion:
 - Harvest and lyse the "light" and "heavy" cell populations separately as described in Protocol 1.
 - Determine the protein concentration of each lysate.
 - Combine equal amounts of protein from the "light" and "heavy" lysates (1:1 ratio).
 - Proceed with reduction, alkylation, and trypsin digestion as described in Protocol 1.

- Enrichment of Acetylated Peptides:
 - Enrich for acetylated peptides from the combined digest using an anti-acetyl-lysine antibody-based kit according to the manufacturer's protocol.
- LC-MS/MS Analysis and Data Quantification:
 - Analyze the enriched acetylated peptides by LC-MS/MS.
 - Use software such as MaxQuant to identify peptides and quantify the heavy/light ratios.
 - Peptides with a significantly increased light/heavy ratio represent potential SIRT6 substrates, as their acetylation is increased in the absence of SIRT6 overexpression.

Data Presentation

Known and Putative SIRT6 Substrates

The following table summarizes key histone and non-histone substrates of SIRT6 identified through mass spectrometry and other methods.

Substrate Class	Protein Name	Function	Relevant Lysine Sites
Histones	Histone H3	Chromatin structure, gene regulation	K9, K18, K27, K56[3][5][6][9][10][11]
DNA Repair	PARP1	DNA damage repair, ADP-ribosylation	Multiple
CtIP	DNA end resection	K327, K428	
Transcription	NF-κB (p65)	Inflammation, immunity	K310[4]
c-MYC	Cell proliferation, oncogenesis	Multiple	
HIF1α	Hypoxia response	Multiple	
Metabolism	GCN5	Histone acetyltransferase, metabolism	Multiple[4][12]
PKM2	Glycolysis	K433[11][12]	
FOXO1	Gluconeogenesis, stress resistance	Multiple[4]	

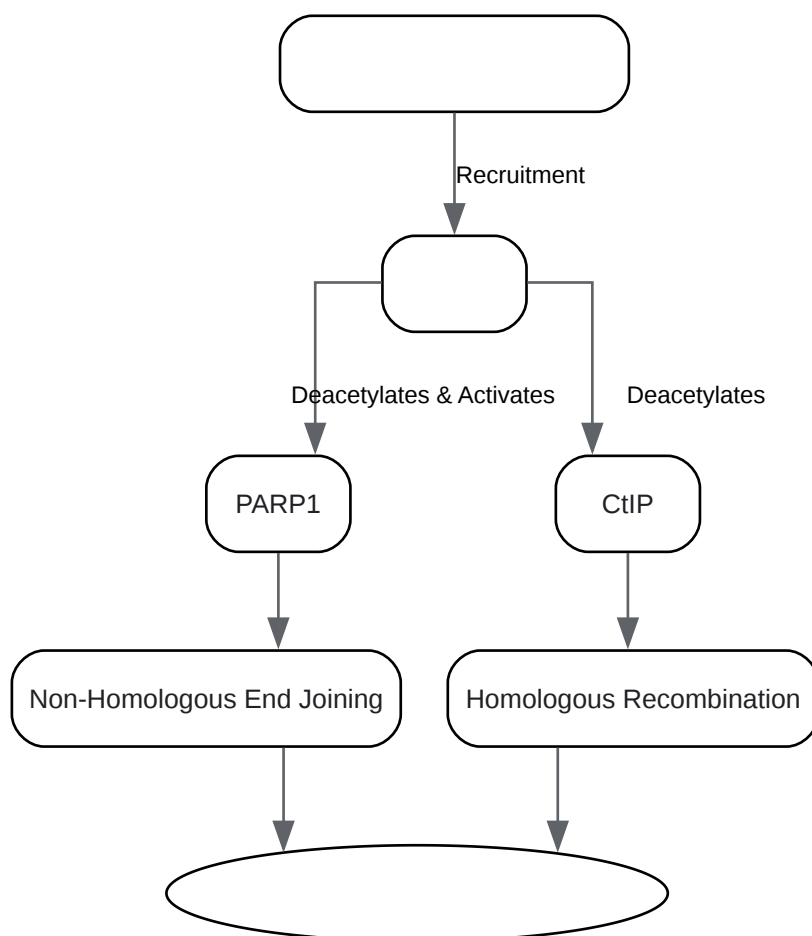
SIRT6 Interacting Proteins

Mass spectrometry-based interactome studies have identified numerous SIRT6-interacting proteins, implicating SIRT6 in a variety of cellular processes.

Functional Category	Interacting Proteins
DNA Repair & Genome Stability	WRN, DNA-PKcs, Ku70/80, PARP1[1][9]
Chromatin Remodeling	SMARCA5, Chd4
Transcription Regulation	RelA/p65, HIF1 α , G3BP1, FOXO3a[13][14]
RNA Processing	G3BP1, DHX9, HNRNPA1
Cell Cycle	Cyclin A, Cyclin B1

Signaling Pathways Involving SIRT6

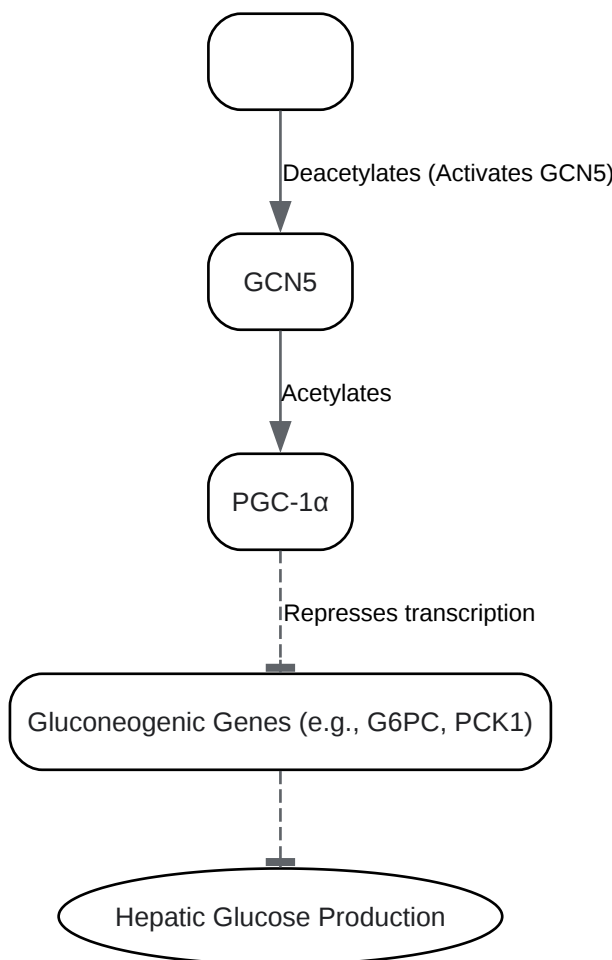
SIRT6 in DNA Double-Strand Break Repair



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Caption: SIRT6's Role in DNA Double-Strand Break Repair.

SIRT6 in Metabolic Regulation (Gluconeogenesis)



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Caption: SIRT6-Mediated Regulation of Hepatic Gluconeogenesis.

Conclusion

The mass spectrometry-based protocols and workflows detailed in this document provide a robust framework for the identification and quantification of SIRT6 substrates and interacting partners. A thorough understanding of these molecular interactions is essential for dissecting the complex roles of SIRT6 in health and disease, and for the rational design of novel therapeutic strategies targeting this multifaceted enzyme. The application of these proteomic techniques will continue to be instrumental in expanding our knowledge of sirtuin biology.

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- To cite this document: BenchChem. [Application Notes and Protocols for Mass Spectrometry-Based Identification of SIRT6 Substrates]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2996200#mass-spectrometry-based-identification-of-sirt6-substrates>]

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